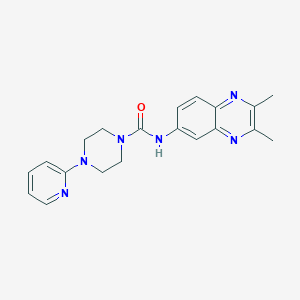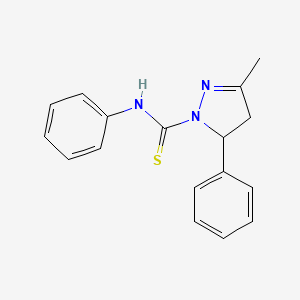
N-(2,3-dimethyl-6-quinoxalinyl)-4-(2-pyridinyl)-1-piperazinecarboxamide
Übersicht
Beschreibung
The interest in quinoxaline derivatives, such as “N-(2,3-dimethyl-6-quinoxalinyl)-4-(2-pyridinyl)-1-piperazinecarboxamide,” stems from their diverse pharmacological properties, including antimicrobial, antimalarial, and potential anticancer activities. These compounds are part of a broader class of heterocyclic compounds that have shown significant biological activity and thus, are the subject of extensive synthetic and analytical study.
Synthesis Analysis
Synthesis approaches for quinoxaline derivatives generally involve cyclization reactions, nucleophilic substitution, and the introduction of functional groups to the quinoxaline core. A common synthetic route includes the reaction of 2,3-dichloroquinoxaline with appropriate amines and further functionalization to introduce the piperazine and pyridinyl groups (Patel et al., 2011).
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives is characterized using techniques like IR, 1H NMR, 19F NMR, mass spectroscopy, and elemental analysis. These methods confirm the presence of the quinoxaline core, piperazine, and pyridinyl groups, ensuring the correct synthesis of the target compound (Patel et al., 2011).
Chemical Reactions and Properties
Quinoxaline derivatives undergo various chemical reactions, including nucleophilic substitutions and interactions with other compounds to form complexes or undergo further functionalization. These reactions are essential for modifying the compound’s biological activity or its pharmacokinetic properties.
Physical Properties Analysis
The physical properties of quinoxaline derivatives, including solubility, melting point, and crystalline structure, are crucial for their formulation and application in drug development. Techniques like X-ray crystallography provide insights into the compound’s solid-state structure, influencing its stability and reactivity.
Chemical Properties Analysis
Quinoxaline derivatives exhibit a range of chemical properties, including antimicrobial and antimalarial activities. Their interaction with biological targets can be attributed to the electronic configuration and the presence of functional groups that facilitate binding to enzymes or receptors involved in disease processes.
- Patel et al. (2011). Synthesis and Antimycobacterial Activity of Various 1-(8-Quinolinyloxy)-3-piperazinyl(piperidinyl)-5-(4-cyano-3-trifluoromethylphenylamino)-s-triazines. Acta chimica Slovenica. LinkThis summary provides a foundational understanding of the chemical and physical aspects of “N-(2,3-dimethyl-6-quinoxalinyl)-4-(2-pyridinyl)-1-piperazinecarboxamide” based on scientific research. Further studies and analyses would be required for a comprehensive understanding of its full range of properties and potential applications, excluding drug use, dosage, and side effects.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
A novel series of thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine have been synthesized and evaluated for their antimicrobial activity against a range of bacteria and fungi. These compounds demonstrate significant potential as antimicrobial agents, highlighting the broader utility of piperazine derivatives in combatting microbial infections (Patel et al., 2012).
Anticancer Applications
Novel quinoxalinyl-piperazine compounds have been synthesized and evaluated as potential anticancer agents. Among these, certain derivatives inhibited the proliferation of various human cancer cells at nanomolar concentrations. This indicates the potential utility of quinoxaline derivatives in cancer therapy, especially in the growth inhibition of drug-resistant cancer cells and in combination therapy with clinically approved anticancer agents (Lee et al., 2010).
Antimycobacterial Activity
A study presented the synthesis of novel 1-(8-quinolinyloxy)-3-piperazinyl(piperidinyl)-5-(4-cyano-3-trifluoromethylphenyl amino)-s-triazines and their investigation for in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv strain. One of the compounds showed potency comparable to ethambutol, highlighting the antimycobacterial potential of quinoxaline derivatives (Patel et al., 2011).
Synthesis and Evaluation in Medicinal Chemistry
Research into novel N-arylpiperazinyl-N'-propylamino derivatives of heteroaryl amides has identified arylpiperazines as selective alpha 1-adrenoceptor subtype-selective antagonists, indicating their potential in developing treatments for conditions associated with the human lower urinary tract (Elworthy et al., 1997).
Drug Development Insights
The structural modifications of quinolone derivatives have been studied extensively to delineate their influence on antibacterial efficacy and side-effect profiles. This research underscores the critical role of molecular architecture in enhancing antimicrobial effectiveness while minimizing undesirable effects, offering valuable insights for the design of new therapeutic agents (Domagala, 1994).
Eigenschaften
IUPAC Name |
N-(2,3-dimethylquinoxalin-6-yl)-4-pyridin-2-ylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O/c1-14-15(2)23-18-13-16(6-7-17(18)22-14)24-20(27)26-11-9-25(10-12-26)19-5-3-4-8-21-19/h3-8,13H,9-12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJZDPCGKGQTPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)NC(=O)N3CCN(CC3)C4=CC=CC=N4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-ethyl-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B4007637.png)

![N-(2,4-dichlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4007663.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl 4-methylbenzoate](/img/structure/B4007665.png)
![1-{[1-(3-chlorobenzoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B4007669.png)
![3-(2-chlorophenyl)-2-(3,4-dichlorophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B4007681.png)
![5-[4-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B4007691.png)
![5-chloro-3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4007693.png)
![1-allyl-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4007701.png)
![8-{[2-(benzylamino)pyrimidin-5-yl]methyl}-2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4007706.png)
![N-benzyl-5-[4-(4-butoxybenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4007719.png)
![N-cyclohexyl-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-phenylpropanamide](/img/structure/B4007722.png)

![N-(2,4-dichlorophenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetamide](/img/structure/B4007732.png)